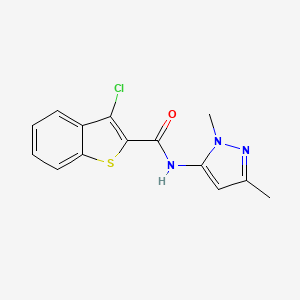

3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at the 3-position and a carboxamide group at the 2-position, which is further linked to a 1,3-dimethylpyrazole moiety. This structure combines aromatic heterocycles (benzothiophene and pyrazole) with halogen and amide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

The 1,3-dimethylpyrazole group may influence steric and electronic environments, affecting reactivity or binding affinity.

Properties

IUPAC Name |

3-chloro-N-(2,5-dimethylpyrazol-3-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS/c1-8-7-11(18(2)17-8)16-14(19)13-12(15)9-5-3-4-6-10(9)20-13/h3-7H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKIZSBFHIGUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common synthetic route includes the following steps:

Benzothiophene Synthesis: : The benzothiophene core can be synthesized through a cyclization reaction involving 2-mercaptobenzaldehyde and a suitable reagent, such as phosphorus oxychloride.

Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the benzothiophene core with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base.

Attachment of the Pyrazole Ring: : The pyrazole ring can be attached through a nucleophilic substitution reaction, where the pyrazole derivative acts as the nucleophile and reacts with the benzothiophene derivative.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: : Substitution reactions can occur at different positions on the benzothiophene ring, often involving halogenation or nitration reactions.

Common reagents and conditions used in these reactions include strong acids or bases, heat, and specific catalysts. The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has shown potential in various scientific research applications:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: : It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: : The compound's pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as malaria and leishmaniasis.

Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Differences :

- Core Structure : The target compound’s benzothiophene replaces the pyrazole-aryl core in 3a–3e, likely increasing electron-richness and altering solubility.

- Spectroscopy : Benzothiophene’s aromatic system may downfield-shift ¹H-NMR signals compared to pyrazole derivatives .

Benzamide Derivatives and Metal Complexes

and highlight chloro-substituted benzamides and their metal complexes:

- Compound 23 (): 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylbenzamide shares the pyrazole-carboxamide linkage but lacks the benzothiophene core. Its absence in Sandmeyer reaction products underscores how structural variations (e.g., N-methylation) divert reaction pathways .

- Nickel Complexes (): 3-Chloro-N-(dialkylcarbamothioyl)benzamide forms square-planar Ni(II) complexes.

Sulfur-Containing Analogs

describes a compound with a sulfanyl (S) linkage (5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde). Unlike the target’s carboxamide group, the sulfanyl moiety enhances electron-withdrawing effects and may increase metabolic stability. However, the trifluoromethyl group in ’s compound introduces distinct hydrophobic interactions absent in the target .

Reaction Pathways and Stability

demonstrates that minor structural changes (e.g., N-methylation in Compound 23) prevent classical reactions like Sandmeyer or Pschorr, favoring spirocyclic products instead. Similarly, the target’s benzothiophene core may resist electrophilic substitution reactions common in benzene analogs, directing reactivity to the thiophene sulfur or carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.